N,N'-(2-chlorobenzene-1,4-diyl)bis(4-nitrobenzamide)
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Overview
Description
N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that features both chloro and nitro functional groups These functional groups are known for their significant roles in enhancing the biological activity of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE typically involves the reaction between 3-chloro-4-nitroaniline and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloro group.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used; for example, using sodium azide would yield an azido derivative.
Scientific Research Applications
N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced biological activity.
Mechanism of Action
The mechanism by which N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE exerts its effects is primarily through its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The chloro group can also enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Contains a methyl group, which can influence its chemical properties and reactivity.
Uniqueness
N-[3-CHLORO-4-(4-NITROBENZAMIDO)PHENYL]-4-NITROBENZAMIDE is unique due to the presence of both chloro and nitro groups in specific positions, which can significantly enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C20H13ClN4O6 |
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Molecular Weight |
440.8 g/mol |
IUPAC Name |
N-[3-chloro-4-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H13ClN4O6/c21-17-11-14(22-19(26)12-1-6-15(7-2-12)24(28)29)5-10-18(17)23-20(27)13-3-8-16(9-4-13)25(30)31/h1-11H,(H,22,26)(H,23,27) |
InChI Key |
FENOYOLGZCBVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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